2-(2-iminothiazol-3(2H)-yl)acetic acid
Overview
Description
2-(2-iminothiazol-3(2H)-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iminothiazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-iminothiazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-iminothiazol-3(2H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-iminothiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another heterocyclic compound with a similar structure but lacks the acetic acid moiety.
Imidazo[2,1-b]thiazole: Contains a fused ring system similar to 2-(2-iminothiazol-3(2H)-yl)acetic acid but with different functional groups.
Uniqueness
This compound is unique due to its combination of the thiazole ring with an acetic acid moiety, which imparts specific chemical reactivity and potential biological activity not found in its analogs .
Properties
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h1-2,6H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFQKKKGOPZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350284 | |
Record name | BAS 03381032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23576-80-9 | |
Record name | BAS 03381032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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